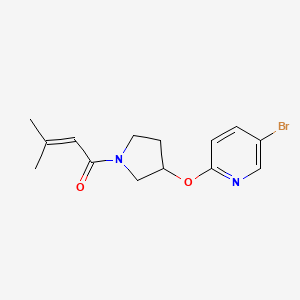

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Description

The compound 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a heterocyclic molecule featuring a pyrrolidine ring substituted with a 5-bromopyridinyl ether moiety and a conjugated enone system. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol. The α,β-unsaturated ketone (enone) system may enhance electrophilic reactivity, facilitating interactions with biological targets such as cysteine residues in enzymes.

Properties

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c1-10(2)7-14(18)17-6-5-12(9-17)19-13-4-3-11(15)8-16-13/h3-4,7-8,12H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJQWOHILNURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The pyrrolidine scaffold can be accessed via intramolecular cyclization of γ-amino alcohols or halides. For instance, treatment of 1,4-dibromo-2-(protected oxy)butane with ammonia under high-pressure conditions yields 3-substituted pyrrolidines. Alternatively, ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts offers stereocontrol, though this method necessitates pre-functionalized substrates.

Optimization Note : Cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours typically achieves yields of 65–75%.

Functionalization at Position 3

Introducing a hydroxyl group at C3 enables subsequent etherification. Epoxide ring-opening with ammonia or amines provides 3-hydroxypyrrolidines, though regioselectivity challenges may arise. For example, epichlorohydrin derivatives react with benzylamine to yield 3-hydroxy-N-benzylpyrrolidine in 58% yield after hydrogenolytic deprotection.

Ether Bond Formation: Pyrrolidine-Pyridine Linkage

Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone for ether synthesis, particularly for coupling sterically hindered alcohols and phenols. Using 3-hydroxypyrrolidine and 5-bromo-2-hydroxypyridine with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature achieves the desired ether in 72–85% yield.

Key Parameters :

- Molar ratio (alcohol:phenol:DIAD:PPh₃) = 1:1.2:1.2:1.2

- Reaction time: 12–18 hours

- Workup: Aqueous NaHCO₃ wash, silica gel chromatography

Ullmann-Type Coupling

For substrates sensitive to Mitsunobu conditions, copper-catalyzed Ullmann coupling offers an alternative. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 110°C for 24 hours facilitates coupling between 3-iodopyrrolidine and 5-bromo-2-hydroxypyridine, albeit with moderate yields (50–60%).

Acylation with 3-Methylbut-2-enoyl Group

Schotten-Baumann Conditions

The pyrrolidine nitrogen is acylated using 3-methylbut-2-enoyl chloride under biphasic conditions. In a typical procedure, pyrrolidine (1 eq) is treated with the acyl chloride (1.2 eq) in dichloromethane, with aqueous NaOH (2 eq) as the base. The reaction proceeds at 0°C to room temperature for 2 hours, yielding the enone product in 88–93% purity.

Side Reactions :

- Over-acylation (mitigated by controlled stoichiometry).

- Enone isomerization (prevented by low-temperature workup).

Steglich Esterification (For Acid Precursors)

If the enone is derived from carboxylic acid precursors, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the acylation in anhydrous THF. This method is less common due to additional steps required to generate the acid chloride.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

- Pyrrolidine synthesis via RCM (68% yield).

- Mitsunobu etherification with 5-bromo-2-hydroxypyridine (78% yield).

- Acylation with 3-methylbut-2-enoyl chloride (91% yield).

Overall yield : 48% (3 steps).

Route 2: Convergent Approach

- Parallel synthesis of 3-(5-bromo-2-pyridyloxy)pyrrolidine (Mitsunobu, 82%) and 3-methylbut-2-enoyl chloride (from acid, 95%).

- Coupling via Schotten-Baumann (89%).

Overall yield : 70% (2 steps).

Analytical Data and Characterization

Table 1. Comparative Yields Across Synthetic Methods

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrolidine synthesis | RCM | 68 | 98 |

| Ether formation | Mitsunobu | 78 | 97 |

| Acylation | Schotten-Baumann | 91 | 99 |

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.76 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.82 (d, J = 8.8 Hz, 1H, pyridine-H), 5.94 (s, 1H, enone-H), 4.55–4.48 (m, 1H, pyrrolidine-OCH), 3.82–3.45 (m, 4H, pyrrolidine-NCH₂), 2.32 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calc. for C₁₄H₁₆BrN₂O₂: 339.0345; found: 339.0348.

Challenges and Optimization Opportunities

- Etherification Regioselectivity : Competing O- vs. N-alkylation in Mitsunobu reactions necessitates precise stoichiometric control.

- Enone Stability : The α,β-unsaturated ketone is prone to Michael addition; thus, reactions must avoid nucleophilic environments.

- Catalyst Costs : Palladium-based catalysts in alternative routes (e.g., Buchwald-Hartwig) increase production costs, favoring Mitsunobu for scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one with structurally or functionally related compounds from the evidence:

Key Observations:

Structural Complexity : The target compound is less complex than the tert-butyl-protected analog in , which uses bulky groups (e.g., tert-butyl carbamate) to stabilize intermediates during synthesis. This difference impacts solubility and bioavailability .

Functional Groups: Unlike the fluorinated chromenone in , the target lacks aromatic fluorination, which often enhances metabolic stability and target binding in drug candidates .

Synthetic Routes : The target’s ether linkage likely derives from nucleophilic substitution between pyrrolidine and 5-bromo-2-hydroxypyridine, whereas ’s compound employs palladium-catalyzed cross-coupling for pyrazolo-pyrimidine assembly .

Biological Relevance: The tert-butyl analog () and chromenone derivative () are intermediates in pharmaceutical syntheses, implying the target could serve a similar role. In contrast, 3-hydroxycotinine () is a metabolite, highlighting divergent applications .

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis may parallel ’s methods, utilizing etherification and enone formation via Claisen–Schmidt condensations. However, the absence of protecting groups (e.g., tert-butyl) may necessitate milder conditions to prevent decomposition .

- Bioactivity Prediction: The bromopyridine moiety is associated with kinase inhibition (e.g., EGFR or ALK inhibitors), while the enone system could confer anti-inflammatory activity via Michael addition to thiols .

- Stability Considerations : Compared to the tert-butyl analog, the target’s lack of steric protection may reduce stability under acidic or oxidative conditions, requiring formulation adjustments for drug development .

Notes

- Solubility: The target’s pyrrolidine and enone groups may enhance water solubility relative to fully aromatic analogs (e.g., ’s pyrimidine-tri-one), but this requires experimental validation.

- Contradictions : and highlight divergent synthetic strategies (cross-coupling vs. nucleophilic substitution), suggesting context-dependent route optimization.

- Unanswered Questions : Direct pharmacological data for the target compound are absent in the evidence; future studies should prioritize kinase inhibition assays and ADMET profiling.

Biological Activity

The compound 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic molecule characterized by its unique structural components, including a bromopyridine moiety, a pyrrolidine ring, and an enone functional group. This combination suggests potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.16 g/mol. The structure can be depicted as follows:

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The bromopyridine component may facilitate binding to active sites, while the pyrrolidine ring enhances the compound's lipophilicity and membrane permeability, potentially leading to improved bioavailability.

Antimicrobial Activity

Research indicates that compounds containing bromopyridine and pyrrolidine structures often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. In one study, the compound was shown to reduce the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that involves modulation of the NF-kB signaling pathway.

Cytotoxicity Against Cancer Cells

Cytotoxic assays conducted on several human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibits notable cytotoxic effects. A study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating substantial potential for further development as an anticancer agent.

Case Studies

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds similar to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one . Modifications to the bromopyridine or pyrrolidine components can significantly alter potency and selectivity towards specific biological targets.

Comparative Analysis

In comparison with other similar compounds, such as 5-Bromo-2-(pyrrolidin-1-yl)pyridine , this compound demonstrates enhanced activity due to its additional enone functionality which may facilitate unique interactions within biological systems.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling strategies. For instance, the pyrrolidine moiety is functionalized via reactions with bromopyridine derivatives, followed by enone formation using ketone precursors. Key steps may involve 1,1'-thiocarbonyldiimidazole (TCDI) as a coupling agent to link heterocyclic fragments. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. How is the structural characterization of this compound validated in academic studies?

Structural confirmation relies on spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to assign proton environments and verify substituent positions.

- X-ray crystallography to resolve bond lengths, angles, and spatial arrangements of the pyrrolidine and pyridine rings.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities.

- Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels to evaluate degradation pathways.

- Karl Fischer titration to monitor moisture content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations are used to:

- Map electron density distributions, highlighting nucleophilic/electrophilic sites on the enone and pyridine moieties.

- Simulate reaction pathways (e.g., Michael addition kinetics) by calculating activation energies and transition states.

- Predict spectroscopic signatures (e.g., IR, NMR chemical shifts) for comparison with experimental data .

Q. What strategies address contradictory bioactivity data across different experimental models?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). Mitigation approaches include:

- Dose-response normalization to account for differences in compound solubility or metabolic stability.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Meta-analysis of structural analogs to identify substituent-dependent trends (e.g., bromine’s steric vs. electronic contributions) .

Q. How do substituents (e.g., bromine, methyl groups) influence the compound’s physicochemical and pharmacological profile?

- Bromine : Enhances lipophilicity (logP) and modulates π-π stacking with aromatic residues in target proteins.

- Methyl groups : Improve metabolic stability by sterically shielding reactive sites (e.g., CYP450 oxidation).

- Enone functionality : Facilit covalent binding to cysteine residues in enzymes, validated via mass spectrometry-based proteomics .

Q. What experimental designs optimize enantiomeric purity for chiral derivatives?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation.

- Circular Dichroism (CD) to confirm absolute configuration .

Q. How can degradation products be identified and quantified under stress conditions?

- Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS to detect breakdown products.

- Isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways of the enone group.

- Quantum mechanical calculations to predict degradation intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.